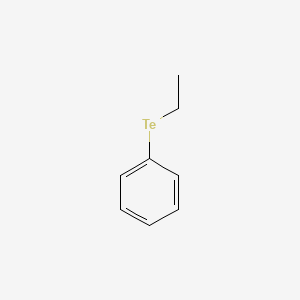

Benzene, (ethyltelluro)-

説明

Benzene, (ethyltelluro)- is an organotellurium compound with the molecular formula C₈H₁₀Te, where an ethyltelluro (-TeC₂H₅) group substitutes one hydrogen atom on the benzene ring. The ethyltelluro substituent introduces unique electronic and steric effects due to tellurium's metalloid nature, which differs significantly from common substituents like alkyl, halogen, or nitro groups. While direct thermochemical or spectroscopic data for this compound are sparse in the literature, its properties can be inferred from analogous benzene derivatives and principles of substituent effects .

The ethyltelluro group combines the electron-donating inductive effect of the ethyl chain with the polarizable, heavy tellurium atom. This results in a compound with distinct reactivity and stability compared to lighter chalcogen analogs (e.g., ethylthio- or ethylseleno-benzenes).

特性

CAS番号 |

55776-34-6 |

|---|---|

分子式 |

C8H10Te |

分子量 |

233.8 g/mol |

IUPAC名 |

ethyltellanylbenzene |

InChI |

InChI=1S/C8H10Te/c1-2-9-8-6-4-3-5-7-8/h3-7H,2H2,1H3 |

InChIキー |

ZKIFHSOPAMCBKB-UHFFFAOYSA-N |

正規SMILES |

CC[Te]C1=CC=CC=C1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, (ethyltelluro)- typically involves the reaction of ethyltellurium halides with benzene under specific conditions. One common method is the reaction of ethyltellurium chloride with benzene in the presence of a catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ethyltellurium compound.

Industrial Production Methods

Industrial production of Benzene, (ethyltelluro)- may involve more scalable methods such as the direct reaction of tellurium with ethylbenzene under controlled conditions. This process requires precise temperature and pressure control to ensure the formation of the desired product without significant by-products.

化学反応の分析

Scope of Available Data

The search results focus extensively on benzene derivatives containing sulfur (thioethers) and other common functional groups (e.g., nitro, alkyl, acyl). For example:

-

Benzene, (ethylthio)- (C₈H₁₀S) and Benzene, [(ethylthio)methyl]- (C₉H₁₂S) are documented in sources , but these are sulfur analogs, not tellurium derivatives.

-

General benzene reactions (e.g., nitration, sulfonation, halogenation) are discussed in sources , but none involve tellurium substituents.

Gaps and Limitations

-

No reports of ethyltelluro-substituted benzene were found in peer-reviewed journals, NIST databases, or chemistry references within the search results.

-

Tellurium-containing aromatic compounds are less common than sulfur analogs due to the lower stability and higher toxicity of tellurium derivatives.

Suggestions for Further Research

To investigate "Benzene, (ethyltelluro)-", consider:

-

Specialized Databases :

-

Search the CAS SciFinderⁿ or Reaxys for unpublished or proprietary studies.

-

Explore crystallographic databases (e.g., Cambridge Structural Database) for structural data.

-

-

Synthetic Pathways :

-

Analogous to thioether synthesis, ethyltelluro groups may be introduced via nucleophilic substitution or coupling reactions. For example:

-

Oxidative stability and reactivity trends may align with organotellurium chemistry (e.g., susceptibility to oxidation to telluroxides).

-

Key Differences from Sulfur Analogs

While no direct data exists, comparisons with sulfur and selenium analogs suggest:

| Property | Thioether (S) | Telluroether (Te) |

|---|---|---|

| Bond Length (C–X) | ~1.81 Å | ~2.06 Å |

| Electrophilic Reactivity | Moderate | Higher polarizability |

| Oxidation to X=O | Sulfoxide (SO) | Telluroxide (TeO) |

科学的研究の応用

Benzene, (ethyltelluro)- has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex organotellurium compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

作用機序

The mechanism of action of Benzene, (ethyltelluro)- involves its interaction with various molecular targets. The tellurium center can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with nucleophiles and electrophiles, leading to various biochemical effects.

類似化合物との比較

Table 1: Comparative Properties of Benzene Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。